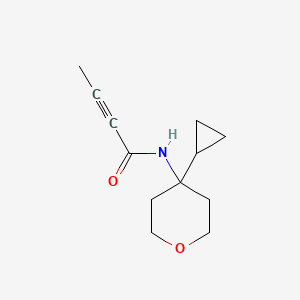

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

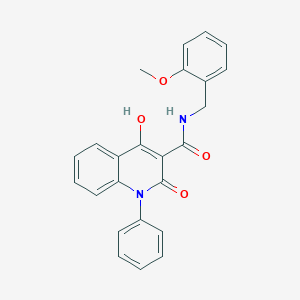

Molecular Structure Analysis

The molecular structure of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide can be visualized using X-ray diffraction studies. Compound 1 adopts a linear shape, while compound 2 is L-shaped. The crystal structures reveal specific intermolecular interactions, such as C–H…O and N–H…O hydrogen bonds .

科学的研究の応用

Synthesis of Highly Substituted Indolines and Indoles

Ynamides can react with conjugated enynes in intramolecular [4 + 2] cycloadditions, leading to substituted indolines, which can be further oxidized to produce corresponding indoles. These compounds are constructed using derivatives of 3-butynylamine via Sonogashira coupling and copper-catalyzed N-alkynylation, indicating the versatility of ynamides for creating complex molecular structures (Dunetz & Danheiser, 2005).

Formation of Highly Substituted 2-Amido-Furans

Another application involves Rh(II)-catalyzed cyclopropenations of ynamides, producing highly substituted 2-amido-furans. This method represents a [3 + 2] cycloaddition, showing ynamides' capacity to engage in complex cycloaddition reactions to generate functionalized molecules (Li & Hsung, 2009).

Ring Forming Transformations

Ynamides serve as versatile synthetic building blocks for ring-forming transformations, contributing significantly to the rapid assembly of cyclic and polycyclic structures. Their reactions lead directly to nitrogen-containing products, providing access to motifs found in natural products and molecules of medicinal interest. This highlights ynamides' importance in synthesizing complex molecular structures efficiently (Wang et al., 2014).

Lewis Acid Catalyzed Annulations

Donor-acceptor cyclopropanes and ynamides undergo Sc(OTf)3-catalyzed (3 + 2)-annulation, leading to cyclopentene sulfonamides. This process exemplifies ynamides' role in constructing five-membered rings with high diastereoselectivity, showcasing their utility in precise synthetic applications (Mackay et al., 2014).

Catalytic Arene-Ynamide Cyclization

Ynamides facilitate the synthesis of azepino[4,5-b]indoles and β-carbolines via catalytic cyclizations. This method leverages the electronic bias imposed by the nitrogen atom, demonstrating ynamides' capacity for regioselective transformations and their contribution to synthesizing valuable nitrogen heterocycles (Li et al., 2017).

特性

IUPAC Name |

N-(4-cyclopropyloxan-4-yl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-11(14)13-12(10-4-5-10)6-8-15-9-7-12/h10H,4-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOODPTRUINLQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1(CCOCC1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)

![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)

![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)

![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

![N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2730717.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)